molecular formula C20H46N3O6P B13140561 Acetamide,N-[(1S,2R,3E)-2-hydroxy-1-[(phosphonooxy)methyl]-3-heptadecen-1-yl]-,ammoniumsalt

Acetamide,N-[(1S,2R,3E)-2-hydroxy-1-[(phosphonooxy)methyl]-3-heptadecen-1-yl]-,ammoniumsalt

Cat. No.: B13140561
M. Wt: 455.6 g/mol
InChI Key: FUZJHBCUKACTGS-PJZAMPRSSA-N
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Description

Acetamide, N-[(1S,2R,3E)-2-hydroxy-1-[(phosphonooxy)methyl]-3-heptadecen-1-yl]-, ammonium salt is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes a phosphonooxy group and a heptadecenyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-[(1S,2R,3E)-2-hydroxy-1-[(phosphonooxy)methyl]-3-heptadecen-1-yl]-, ammonium salt typically involves multiple steps. One common method includes the esterification of a heptadecenyl alcohol with phosphoric acid, followed by the introduction of the acetamide group through an amidation reaction. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification and amidation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and heptadecenyl groups.

    Reduction: Reduction reactions can target the amide group, converting it to an amine.

    Substitution: The phosphonooxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Amines are typically formed.

    Substitution: Substituted phosphonooxy derivatives are produced.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex reaction mechanisms, making it valuable for research in synthetic chemistry.

Biology

In biological research, the compound is studied for its potential role in cellular signaling pathways. Its phosphonooxy group is of particular interest due to its ability to mimic phosphate groups in biological systems.

Medicine

Pharmacologically, the compound is investigated for its potential therapeutic effects. It may act as a precursor to bioactive molecules or as a modulator of enzymatic activity.

Industry

In industrial applications, the compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for use in advanced manufacturing processes.

Mechanism of Action

The mechanism of action of Acetamide, N-[(1S,2R,3E)-2-hydroxy-1-[(phosphonooxy)methyl]-3-heptadecen-1-yl]-, ammonium salt involves its interaction with specific molecular targets. The phosphonooxy group can bind to enzymes that recognize phosphate groups, potentially inhibiting or modulating their activity. The heptadecenyl chain may also interact with lipid membranes, affecting membrane fluidity and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3R,4E)-1-(α-D-Galactopyranosyloxy)-3-hydroxy-4-octadecen-2-yl]acetamide
  • Heptadecanamide, N-[(1S,2R,3E)-1-[(β-D-glucopyranosyloxy)methyl]-2-hydroxy-3-heptadecen-1-yl]

Uniqueness

Compared to similar compounds, Acetamide, N-[(1S,2R,3E)-2-hydroxy-1-[(phosphonooxy)methyl]-3-heptadecen-1-yl]-, ammonium salt is unique due to its phosphonooxy group. This group imparts distinct chemical reactivity and biological activity, making the compound particularly valuable for research in enzymology and cellular signaling.

Properties

Molecular Formula

C20H46N3O6P

Molecular Weight

455.6 g/mol

IUPAC Name

diazanium;[(E,2S,3R)-2-acetamido-3-hydroxyoctadec-4-enyl] phosphate

InChI

InChI=1S/C20H40NO6P.2H3N/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(23)19(21-18(2)22)17-27-28(24,25)26;;/h15-16,19-20,23H,3-14,17H2,1-2H3,(H,21,22)(H2,24,25,26);2*1H3/b16-15+;;/t19-,20+;;/m0../s1

InChI Key

FUZJHBCUKACTGS-PJZAMPRSSA-N

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)([O-])[O-])NC(=O)C)O.[NH4+].[NH4+]

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(COP(=O)([O-])[O-])NC(=O)C)O.[NH4+].[NH4+]

Origin of Product

United States

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